

Application Notes and Protocols: 2,2-Difluoro-4-methylenepentanedioic Acid

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Compound of Interest

Compound Name: 2,2-Difluoro-4-methylenepentanedioic acid

Cat. No.: B580828

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2,2-Difluoro-4-methylenepentanedioic acid** is limited in publicly available literature. The following application notes and protocols are based on the established reactivity of related gem-difluorinated compounds, dicarboxylic acids, and molecules containing a methylene group. These should be considered as starting points for experimental design and validation.

I. Application Notes

2,2-Difluoro-4-methylenepentanedioic acid is a unique molecule combining the structural features of a gem-difluorinated dicarboxylic acid and an exocyclic methylene group. This combination suggests potential applications in several areas of research and drug development, primarily leveraging the properties of the difluoromethylene group as a bioisostere for a carbonyl or ether linkage and the reactivity of the methylene group and carboxylic acids for chemical modifications and bioconjugation.

1. Potential as a Novel Enzyme Inhibitor:

The gem-difluoro- α,α -dicarboxylic acid motif can act as a transition-state analog inhibitor for enzymes that process dicarboxylic acid substrates. The electron-withdrawing fluorine atoms can influence the acidity of the carboxylic acid protons and the overall electrostatic profile of the

molecule, potentially leading to tight binding to enzyme active sites. The methylene group offers a site for further functionalization to enhance specificity and potency.

2. Building Block for Complex Molecule Synthesis:

The multiple functional groups in **2,2-Difluoro-4-methylenepentanedioic acid** make it a versatile building block in organic synthesis. The carboxylic acids can be converted to a variety of other functional groups (esters, amides, acid chlorides), and the methylene group can participate in addition reactions, allowing for the construction of complex molecular architectures, including novel fluorinated polymers and small-molecule drug candidates.

3. Bioisostere in Medicinal Chemistry:

The difluoromethylene group is a well-established bioisostere of a carbonyl group, an ether oxygen, or a hydroxylated carbon. Substituting a key structural motif in a known bioactive molecule with this group can lead to improved metabolic stability, increased lipophilicity, and altered binding affinities, potentially resulting in drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles.

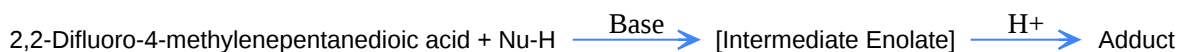
4. Material Science Applications:

The presence of two carboxylic acid groups allows for the potential use of this molecule as a monomer in polymerization reactions. The resulting fluorinated polyesters or polyamides could exhibit unique properties such as increased thermal stability, chemical resistance, and altered surface properties.

II. Proposed Reaction Mechanisms

1. Michael Addition to the Methylene Group:

The exocyclic methylene group is susceptible to Michael addition by various nucleophiles. This reaction provides a straightforward method for introducing additional functionality to the molecule.



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